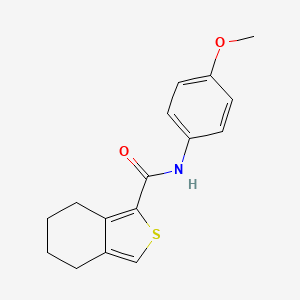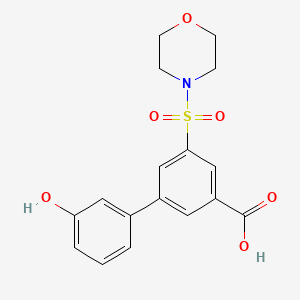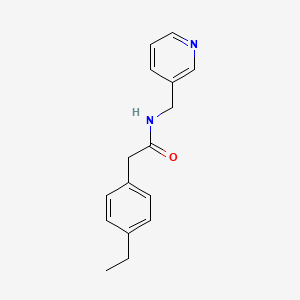
N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide, also known as AGN 2979, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide 2979 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of diseases. It has been shown to have anti-inflammatory and anti-tumor properties.
Biochemical and Physiological Effects
N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide 2979 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide 2979 in lab experiments is that it has been shown to be relatively safe and well-tolerated in animal models. However, one limitation is that more research is needed to fully understand its mechanism of action and potential therapeutic applications.
Orientations Futures
There are several future directions for research on N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide 2979. One area of focus could be on its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of focus could be on its potential use in combination with other drugs or therapies to improve their effectiveness. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide 2979 and its potential therapeutic applications.
Conclusion
In conclusion, N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide 2979 is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. It has been studied for its potential use in the treatment of various diseases, including cancer and neurological disorders. While more research is needed to fully understand its mechanism of action and potential therapeutic applications, N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide 2979 shows promise as a potential therapeutic agent.
Méthodes De Synthèse
The synthesis of N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide 2979 involves several steps, including the reaction of 2-benzothiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-methoxyaniline to produce the desired product, N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide 2979.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide 2979 has been the subject of scientific research due to its potential therapeutic properties. It has been studied for its potential use in the treatment of various diseases, including cancer and neurological disorders.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-19-13-8-6-12(7-9-13)17-16(18)15-14-5-3-2-4-11(14)10-20-15/h6-10H,2-5H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHKZGZADHBSPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C3CCCCC3=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5404200.png)
![N-{2-[(dimethylamino)sulfonyl]ethyl}-3-(1H-imidazol-2-yl)benzamide](/img/structure/B5404209.png)

![methyl 2-[(2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}acryloyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B5404224.png)
![{1-[1-(3-phenyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}formamide](/img/structure/B5404236.png)
![N-(2-(4-bromophenyl)-1-{[(4-nitrophenyl)amino]carbonyl}vinyl)-2-methoxybenzamide](/img/structure/B5404248.png)

![N-[2-(3,5-dimethylphenoxy)ethyl]-N-methyl-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5404264.png)

![N-(2-(1,3-benzodioxol-5-yl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-5-bromo-2-furamide](/img/structure/B5404273.png)
![1-[(1-isopropyl-1H-imidazol-2-yl)methyl]-4-(3-methylbenzyl)piperazine](/img/structure/B5404278.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-3-methylbutanamide](/img/structure/B5404295.png)
![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5404296.png)
![4-benzyl-5-(1-{[(2S)-5-oxo-2-pyrrolidinyl]carbonyl}-4-piperidinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5404304.png)